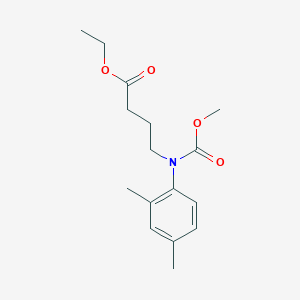

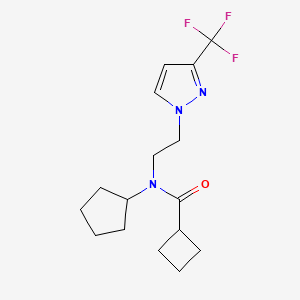

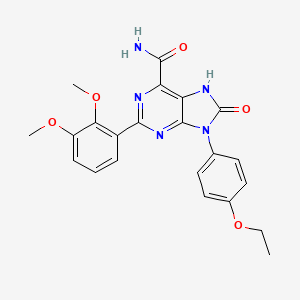

![molecular formula C19H14N4O2S B2908353 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide CAS No. 1021039-70-2](/img/structure/B2908353.png)

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific research applications.

Mécanisme D'action

Target of Action

Thiazolo[3,2-a]pyrimidines, the core structure of this compound, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .

Mode of Action

Given the broad spectrum of pharmacological activities associated with thiazolo[3,2-a]pyrimidines, it can be inferred that the compound likely interacts with its targets in a manner that modulates their function, leading to a variety of potential therapeutic effects .

Biochemical Pathways

Based on the known activities of thiazolo[3,2-a]pyrimidines, it can be inferred that the compound may influence a variety of pathways related to inflammation, hypertension, viral replication, oxidative stress, tumor growth, hiv infection, calcium signaling, acetylcholine metabolism, cell cycle regulation, apoptosis, glutamate signaling, and serotonin receptor signaling .

Result of Action

Given the range of biological activities associated with thiazolo[3,2-a]pyrimidines, it can be inferred that the compound may have a variety of potential effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

It is known that thiazolopyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazolopyrimidines have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiparkinsonian, and antiherpes activity . These effects suggest that N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide may influence cell function in a variety of ways.

Molecular Mechanism

It is known that thiazolopyrimidines can bind to biological targets due to their structural similarity to purine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules.

Méthodes De Préparation

The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide involves several steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents used .

Analyse Des Réactions Chimiques

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lawesson’s reagent for oxidative coupling and α-bromo ketones for cyclization reactions . The major products formed from these reactions are typically thiazolo[3,2-a]pyrimidine derivatives with different substituents, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

This compound has shown significant potential in various scientific research fields. In medicinal chemistry, thiazolo[3,2-a]pyrimidine derivatives, including N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These properties make them valuable for the development of new therapeutic agents. Additionally, the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for effective binding to biological targets, further enhancing their potential as drug candidates .

Comparaison Avec Des Composés Similaires

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include 2-substituted thiazolo[3,2-a]pyrimidines, which also exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties . The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .

Propriétés

IUPAC Name |

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-12-9-17(24)23-16(11-26-19(23)21-12)13-5-4-6-14(10-13)22-18(25)15-7-2-3-8-20-15/h2-11H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNXSXPEQXZCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

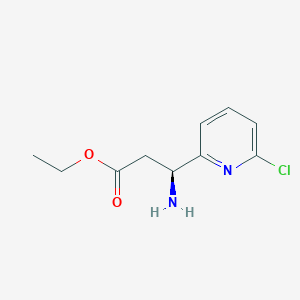

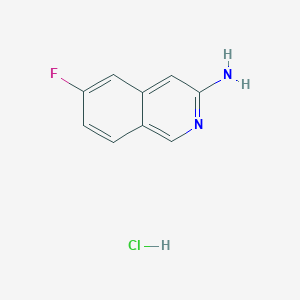

![2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2908275.png)

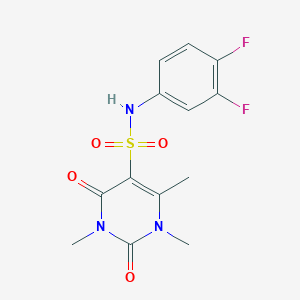

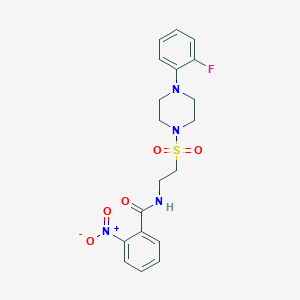

![N-benzyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2908279.png)

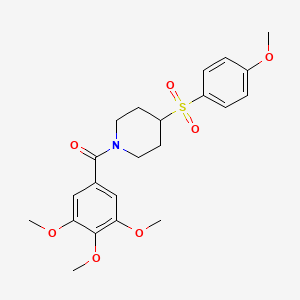

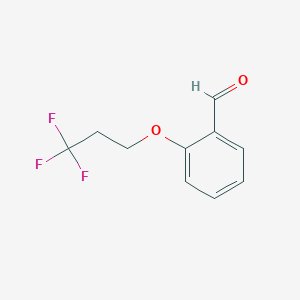

![3-(3,4-Dimethylphenyl)-6-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2908284.png)

![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)

![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)